2-(1H-tetrazol-5-ylmethyl)aniline
Overview
Description
2-(1H-Tetrazol-5-ylmethyl)aniline is a heterocyclic compound with the molecular formula C8H9N5. It is characterized by the presence of a tetrazole ring attached to a benzene ring via a methylene bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-tetrazol-5-ylmethyl)aniline typically involves the reaction of aniline derivatives with azide compounds under specific conditions. One common method is the cycloaddition reaction between aniline and sodium azide in the presence of a suitable catalyst, such as copper sulfate, to form the tetrazole ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale cycloaddition reactions using automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2-(1H-Tetrazol-5-ylmethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro derivatives back to the amine form.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and sulfonyl chlorides are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, reduced amine forms, and various substituted aniline derivatives .
Scientific Research Applications
2-(1H-Tetrazol-5-ylmethyl)aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a precursor for pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 2-(1H-tetrazol-5-ylmethyl)aniline involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to bind to enzymes and receptors in biological systems. This binding can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-5-(1H-tetrazol-1-yl)aniline
- 2-(1H-Tetrazol-5-yl)aniline
Uniqueness
2-(1H-Tetrazol-5-ylmethyl)aniline is unique due to the presence of the methylene bridge connecting the tetrazole ring to the benzene ring. This structural feature can influence its reactivity and binding properties compared to other similar compounds .
Properties
IUPAC Name |
2-(2H-tetrazol-5-ylmethyl)aniline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5/c9-7-4-2-1-3-6(7)5-8-10-12-13-11-8/h1-4H,5,9H2,(H,10,11,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTAGUDUJVOMTLN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=NNN=N2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501287311 | |
Record name | 2-(2H-Tetrazol-5-ylmethyl)benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501287311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
177595-30-1 | |
Record name | 2-(2H-Tetrazol-5-ylmethyl)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=177595-30-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2H-Tetrazol-5-ylmethyl)benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501287311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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